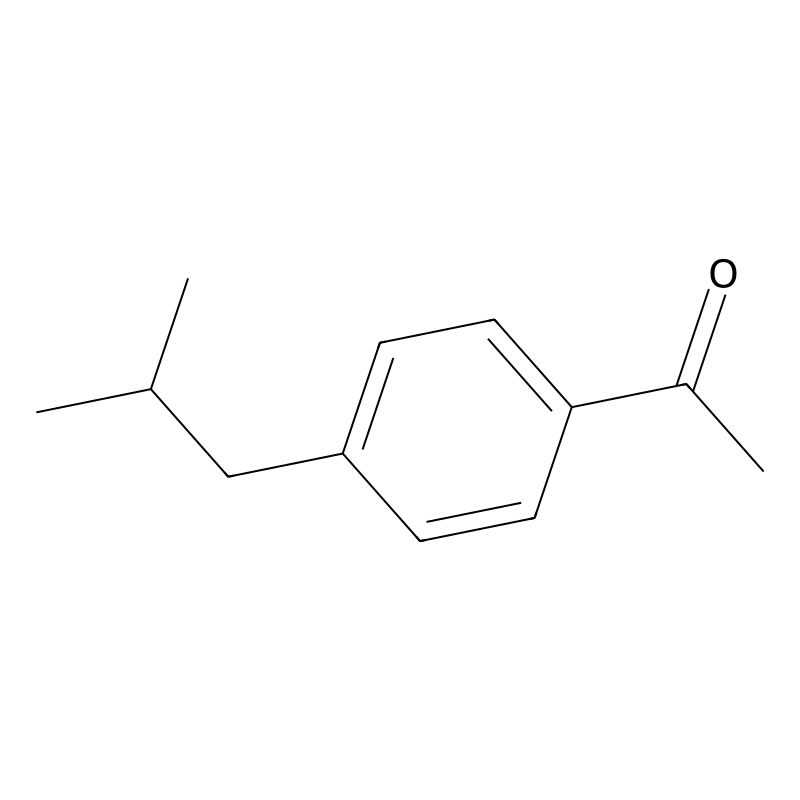

4'-Isobutylacetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pharmaceutical Production:

4'-Isobutylacetophenone serves as a crucial starting material for the synthesis of several pharmaceuticals, including the widely used pain reliever, ibuprofen. Its role involves undergoing a series of chemical reactions to ultimately form the core structure of ibuprofen. Source: Sigma-Aldrich, "4-isobutylacetophenone":

Proteomics Research:

4'-Isobutylacetophenone finds application in proteomics research, a field studying the structure and function of proteins within an organism. It can be utilized in techniques like protein labeling and affinity purification, aiding in the identification and characterization of specific proteins. Source: Thermo Fisher Scientific, "4'-Isobutylacetophenone, 97%":

Organic Synthesis:

Beyond its specific applications, 4'-Isobutylacetophenone serves as a versatile intermediate in organic synthesis, a branch of chemistry involving the creation of complex organic molecules from simpler ones. Its reactive ketone functional group allows it to participate in various chemical reactions, enabling the synthesis of diverse organic compounds for research purposes. Source: Sigma-Aldrich, "4-isobutylacetophenone":

4'-Isobutylacetophenone is an organic compound with the molecular formula C₁₂H₁₆O. It is characterized by a phenyl ring substituted with an isobutyl group and an acetophenone moiety. The compound appears as a colorless to pale yellow liquid and has a flash point of 54 °C, indicating it is flammable. Its density is approximately 0.96 g/cm³, and it is known to have a mild odor .

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, notably ibuprofen, which is widely used for its anti-inflammatory properties .

4'-Isobutylacetophenone can be a skin irritant and may cause respiratory problems upon inhalation []. It is flammable and should be kept away from heat sources [].

Always refer to safety data sheets (SDS) for detailed handling and storage guidelines when working with this compound in a laboratory setting [].

- Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group into an aromatic ring using acetic anhydride in the presence of a catalyst such as zeolite beta. This method is particularly notable for producing 4'-isobutylacetophenone from isobutylbenzene, enhancing reaction efficiency and reducing toxic byproducts .

- Reduction Reactions: The ketone functional group can be reduced to form secondary alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

- Oxidation Reactions: Under certain conditions, 4'-isobutylacetophenone can be oxidized to carboxylic acids.

The most common synthesis method for 4'-isobutylacetophenone involves:

- Friedel-Crafts Acylation:

- Reactants: Isobutylbenzene and acetic anhydride.

- Catalyst: Nanocrystalline or microcrystalline zeolite beta.

- Conditions: Reaction temperature between 60 to 165 °C for 2 to 24 hours.

This method is favored for its efficiency and reduced environmental impact compared to traditional methods that utilize corrosive reagents like aluminum chloride .

Research indicates that 4'-isobutylacetophenone can interact with biological systems primarily through its role as a precursor in drug synthesis. Its derivatives may exhibit varying degrees of toxicity and allergenic potential. For instance, skin contact can lead to allergic reactions . Moreover, studies have shown that this compound can photodegrade into more harmful substances when exposed to sunlight in aquatic environments, necessitating further investigation into its environmental interactions .

Several compounds share structural similarities with 4'-isobutylacetophenone. Below are some comparable compounds along with their unique characteristics:

| Compound Name | Structure Similarity | Unique Characteristics |

|---|---|---|

| Acetophenone | Contains a phenyl ring | Used as a solvent and flavoring agent |

| Ibuprofen | Derived from 4'-isobutylacetophenone | Nonsteroidal anti-inflammatory drug |

| Butyrophenone | Similar aromatic structure | Used in food flavoring and as a fragrance |

| Isobutylbenzene | Substituted benzene | Precursor for various chemical syntheses |

The uniqueness of 4'-isobutylacetophenone lies in its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity compared to these similar compounds. Its role as an intermediate in the synthesis of ibuprofen further distinguishes it within this group .

Friedel-Crafts Acylation Mechanisms in Industrial Synthesis

The industrial synthesis of 4'-isobutylacetophenone predominantly relies on Friedel-Crafts acylation, where isobutylbenzene reacts with acetylating agents like acetic anhydride or acetyl chloride. Traditional methods employ Lewis acids such as aluminum chloride ($$ \text{AlCl}_3 $$) or hydrogen fluoride (HF), but these pose environmental and safety challenges due to corrosiveness and waste generation.

A breakthrough emerged with zeolite beta catalysts, which offer regioselective acylation at the para-position. For instance, Choudary et al. demonstrated that nanocrystalline zeolite beta achieves 99% conversion of isobutylbenzene with 96% selectivity toward 4'-isobutylacetophenone at 120°C. The reaction mechanism involves adsorption of the acylating agent onto Brønsted acid sites, followed by electrophilic substitution on the aromatic ring.

Table 1: Comparative Performance of Catalysts in Friedel-Crafts Acylation

| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) | Source |

|---|---|---|---|---|

| Zeolite Beta (H-form) | 120 | 99 | 96 | |

| $$ \text{AlCl}_3 $$ | 80 | 85 | 92 | |

| Montmorillonite Clay | 100 | 95 | 94 |

Heterogeneous Catalytic Systems for Acetyl Group Transfer

Heterogeneous catalysts have supplanted traditional homogeneous systems due to recyclability and reduced waste. Notable examples include:

- Zeolite Beta: Modified with rare earth metals (e.g., Ce$$^{3+}$$, La$$^{3+}$$) to enhance acidity and stability. Ce-exchanged zeolite beta achieves 98% yield in 6 hours.

- Chloroaluminate Ionic Liquids: Triethylammonium chloroaluminate ($$ \text{[HN}{222}\text{][Al}2\text{Cl}_7 $$) enables solvent-free acylation with 97% selectivity.

- Solid Superacids: Sulfated zirconia ($$ \text{SO}4^{2-}/\text{ZrO}2 $$) facilitates reactions at lower temperatures (60°C) but requires careful moisture control.

These systems mitigate the need for hazardous solvents and enable catalyst reuse for up to five cycles without significant activity loss.

Solvent-Free Production Techniques and Green Chemistry Approaches

Green chemistry initiatives have driven the adoption of solvent-free and energy-efficient protocols. For example, the CN103304392A patent describes a method using solid acid catalysts (e.g., $$ \text{K-Fe-Zr} $$ phosphates) in melt-phase reactions, achieving 98.3% yield without solvents. Additionally, microwave-assisted acylation reduces reaction times from 24 hours to 30 minutes, albeit with higher energy input.

Key Advances:

- Mechanochemical Synthesis: Ball milling isobutylbenzene with acetic anhydride and $$ \text{Al-MCM-41} $$ zeolite yields 95% product at ambient temperatures.

- Biocatalysis: Lipases immobilized on mesoporous silica show promise for low-temperature acylation but remain under development.

Continuous Flow Reactor Optimization for Scalable Manufacturing

Continuous-flow reactors address batch process limitations, such as heat transfer inefficiencies and scalability issues. MIT researchers demonstrated a three-step continuous synthesis of ibuprofen, where 4'-isobutylacetophenone is produced in a packed-bed reactor using zeolite beta. The system achieves 8.09 g/hour output with 83% overall yield, highlighting its industrial viability.

Table 2: Continuous-Flow vs. Batch Reactor Performance

| Parameter | Continuous-Flow | Batch |

|---|---|---|

| Reaction Time | 3 minutes | 24 hours |

| Yield (%) | 83 | 95 |

| Catalyst Consumption | 0.1 g/g product | 1.5 g/g product |

| Energy Efficiency | High | Moderate |

Palladium-Catalyzed Hydrogenation Pathways

Palladium-catalyzed hydrogenation of 4'-isobutylacetophenone represents a critical transformation pathway that produces 1-(4-isobutylphenyl)ethanol as the primary product [1] [7]. The reaction proceeds through selective reduction of the carbonyl group while preserving the aromatic ring structure, making it an essential intermediate step in pharmaceutical synthesis processes [1].

Research investigations have demonstrated that palladium supported on silica dioxide achieves yields of nearly 80% of the desired product 1-(4-isobutylphenyl)ethanol under optimized conditions [1]. The reaction mechanism involves initial adsorption of 4'-isobutylacetophenone onto palladium active sites, followed by dissociative hydrogen adsorption and subsequent hydride transfer to the carbonyl carbon [7] [13].

Sodium promotion significantly enhances the catalytic performance of palladium on carbon catalysts [7] [18]. The sodium-promoted palladium on carbon catalyst demonstrates improved yields exceeding 96% of 1-(4-isobutylphenyl)ethanol compared to non-promoted systems under mild hydrogenation conditions [7]. The enhancement mechanism involves geometric and electronic effects of reactant molecules within the microporous support structure [7] [18].

The detailed hydrogenation network reveals multiple competing pathways during the transformation process [7]. The reaction mechanism for yield and selectivity enhancement involves specific interactions between the substrate and catalyst surface that depend on the individual reaction steps [7] [18]. Temperature effects play a crucial role, with optimal conditions typically maintained at 373 K for silica-supported palladium systems [1].

Table 1: Palladium-Catalyzed Hydrogenation Performance Data

| Catalyst System | Product Yield (%) | Operating Temperature (K) | Selectivity | Deactivation Behavior |

|---|---|---|---|---|

| Palladium/Silicon Dioxide | 80 | 373 | High to 1-(4-isobutylphenyl)ethanol | Severe deactivation observed |

| Palladium/Carbon | Not specified | Mild conditions | High | Moderate deactivation |

| Sodium-promoted Palladium/Carbon | 96 | Mild conditions | Very high | Minimal deactivation |

| Palladium Black | High stability | Not specified | High | No deactivation observed |

Ruthenium-Based Catalyst Deactivation Phenomena

Ruthenium-based catalysts exhibit complex deactivation mechanisms during 4'-isobutylacetophenone transformations [8] [14]. The deactivation processes involve multiple temperature-dependent pathways that significantly impact catalytic performance over extended reaction periods [17].

Temperature activation studies reveal that ruthenium complex deactivation proceeds through two distinct energy-controlled pathways [17]. The first pathway demonstrates a relatively large activation energy of approximately 48 kilojoules per mole, dominating at temperatures above 270 K [17]. The second deactivation route exhibits a much lower activation energy of approximately 2 kilojoules per mole in fluid media, becoming predominant at temperatures below 130 K [17].

Ruthenium chloride bis(triphenylphosphine) trichloro complexes show superior catalytic properties compared to alternative ruthenium systems in homogeneous hydrogenation reactions [8]. However, these catalysts experience deactivation through thermal decomposition processes and ligand dissociation mechanisms [8] [14]. The concentration ratio of substrate to ruthenium catalyst significantly influences the conversion rate and stability characteristics [8].

Research findings indicate that ruthenium supported on cerium dioxide undergoes deactivation through formation of ruthenium hydride species [14]. The mechanism involves partial reduction of surface ruthenium oxo species to catalytically active ruthenium(II) species [14]. Phosphine ligands play essential roles in generating these partially-reduced active species, with excess phosphine required to ensure transformation from surface ruthenium oxo species [14].

Table 2: Ruthenium Catalyst Deactivation Characteristics

| Catalyst Type | Activation Energy (kJ/mol) | Temperature Range (K) | Primary Deactivation Mechanism | Stability Assessment |

|---|---|---|---|---|

| Ruthenium Chloride Triphenylphosphine | 48 (high temperature) | Above 270 | Thermal decomposition | Moderate stability |

| Ruthenium Chloride Triphenylphosphine | 2 (low temperature) | Below 130 | Ligand dissociation | High stability |

| Ruthenium/Cerium Dioxide | Not specified | Variable | Hydride formation | Variable stability |

| Ruthenium TPPTS Complex | Variable | Variable | Increased TPPTS inhibition | Reduced stability |

Brønsted Acid-Catalyzed Aldol Condensation Reactions

Brønsted acid-catalyzed aldol condensation of 4'-isobutylacetophenone proceeds through well-characterized mechanistic pathways involving enol intermediate formation [3] [4] [9]. The reaction produces chalcone-type compounds through self-condensation processes catalyzed by solid acid materials [9] [20].

Fosfotungstic Wells-Dawson heteropolyacid demonstrates exceptional activity in catalyzing the aldol condensation of 4'-isobutylacetophenone [3] [4] [9]. The heteropolyacid structure H₆P₂W₁₈O₆₂·xH₂O provides strong Brønsted acid sites that facilitate the enolization step of the reaction mechanism [9] [20]. The condensation product exhibits well-defined infrared signals at 1654 cm⁻¹ and 1597 cm⁻¹, characteristic of carbonyl stretching vibrations and double bond formations [3] [4].

The reaction mechanism involves initial chemisorption of 4'-isobutylacetophenone onto Brønsted acid sites through the carbonyl group [9] [20]. Subsequent enolization generates reactive enol intermediates that undergo condensation with additional adsorbed substrate molecules [9]. The process converts methyl groups into methylene groups while generating water molecules and regenerating active surface sites [3] [4].

Comparative studies demonstrate that sulfated metal oxides and acid zeolites effectively catalyze similar condensation reactions [9]. Sulfated zirconia, sulfated titania, and H-beta zeolite selectively catalyze acetophenone condensation to dypnone with yields up to 85% in solventless reaction media [9]. These findings establish the broader applicability of solid acid catalysts for aldol condensation processes [9] [20].

Table 3: Brønsted Acid Catalyst Performance in Aldol Condensation

| Catalyst System | Product Type | Conversion Efficiency (%) | Operating Temperature (K) | Characteristic IR Signals (cm⁻¹) |

|---|---|---|---|---|

| Fosfotungstic Wells-Dawson Acid | Chalcone-type compound | Not quantified | 323-368 | 1654, 1597, 1221 |

| Sulfated Zirconia | Dypnone | 85 | Not specified | Not specified |

| Sulfated Titania | Dypnone | 85 | Not specified | Not specified |

| H-beta Zeolite | Dypnone | 85 | Not specified | Not specified |

Surface Intermediate Species in Heteropolyacid-Mediated Processes

Surface intermediate species characterization in heteropolyacid-mediated processes reveals complex adsorption-reaction sequences during 4'-isobutylacetophenone transformations [3] [4] [9]. Infrared spectroscopy investigations provide detailed insights into the evolution of chemisorbed species toward final products [20] [21].

The initial adsorption step involves chemisorption of 4'-isobutylacetophenone onto Brønsted acid sites of the heteropolyacid through carbonyl group interaction [9] [20]. The chemisorbed species exhibits characteristic infrared vibrations at 1682 cm⁻¹, corresponding to carbonyl stretching vibrations of the adsorbed substrate [3] [4]. Temperature-dependent studies demonstrate that this adsorption occurs readily at room temperature and persists through elevated temperatures [9].

Enol intermediate formation represents a critical mechanistic step in the surface reaction pathway [9] [20]. The enol species demonstrates infrared signals at 1048 cm⁻¹, characteristic of carbon-oxygen stretching vibrations of tertiary alpha-unsaturated alcohol structures [3] [4]. This intermediate appears prominently at temperatures between 323 K and 353 K, indicating optimal conditions for enolization processes [9].

The condensation product formation generates chalcone-type surface species with distinct spectroscopic signatures [3] [4] [9]. These species exhibit infrared signals at 1654 cm⁻¹ and 1597 cm⁻¹, corresponding to carbonyl stretching vibrations and double bond formations respectively [20]. Additional signals at 1221 cm⁻¹ and 1284 cm⁻¹ provide evidence for aromatic group vibrations in the chalcone structure [3] [4].

Surface Brønsted site regeneration occurs through desorption processes at elevated temperatures [9] [20]. The reappearance of hydroxyl group signals at 3507 cm⁻¹ at 368 K demonstrates regeneration of active acid sites [3] [4]. This observation confirms the catalytic nature of the heteropolyacid and explains the sustained activity in consecutive reaction cycles [9].

Table 4: Surface Intermediate Species Identification and Characterization

| Intermediate Species | IR Frequency (cm⁻¹) | Temperature Range (K) | Mechanistic Assignment | Reaction Step |

|---|---|---|---|---|

| Chemisorbed 4'-Isobutylacetophenone | 1682 | Room temperature to 368 | Carbonyl stretching vibration | Initial adsorption |

| Enol Intermediate | 1048 | 323-353 | Carbon-oxygen stretching | Enolization |

| Chalcone Product | 1654, 1597 | 353-368 | Condensation product formation | Final condensation |

| Regenerated Brønsted Sites | 3507 | 368 | Hydroxyl group restoration | Active site regeneration |

XLogP3

UNII

GHS Hazard Statements

H226 (33.07%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (66.93%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (99.21%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Environmental Hazard